molecular formula C9H13ClN2O B6290078 2-m-Tolyloxy-acetamidine hydrochloride CAS No. 64058-94-2

2-m-Tolyloxy-acetamidine hydrochloride

Cat. No.: B6290078
CAS No.: 64058-94-2
M. Wt: 200.66 g/mol
InChI Key: IFICQWLWXOGTPQ-UHFFFAOYSA-N
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Description

2-m-Tolyloxy-acetamidine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-m-Tolyloxy-acetamidine hydrochloride typically involves the reaction of 2-m-tolyloxyacetonitrile with ammonia in the presence of hydrochloric acid. This reaction results in the formation of the acetamidine hydrochloride salt. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-m-Tolyloxy-acetamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-m-Tolyloxy-acetamidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including cardiotonic properties.

    Industry: Utilized in the production of pharmaceuticals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-m-Tolyloxy-acetamidine hydrochloride involves its interaction with specific molecular targets and pathways. It exhibits positive inotropic and chronotropic effects on the heart, which are believed to be mediated through histaminic pathways. The compound’s effects can be antagonized by histamine antagonists, indicating its action on histamine receptors .

Comparison with Similar Compounds

Similar Compounds

  • Acetamidinium chloride
  • Acetamidinium nitrate
  • Acetamidinium acetate
  • Acetamidinium sulphate
  • Acetamidinium perchlorate

Uniqueness

2-m-Tolyloxy-acetamidine hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Compared to other acetamidinium salts, it has shown promising therapeutic potential, particularly in cardiotonic applications .

Properties

IUPAC Name

2-(3-methylphenoxy)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-7-3-2-4-8(5-7)12-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFICQWLWXOGTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00982519
Record name (3-Methylphenoxy)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00982519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64058-94-2
Record name (3-Methylphenoxy)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00982519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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